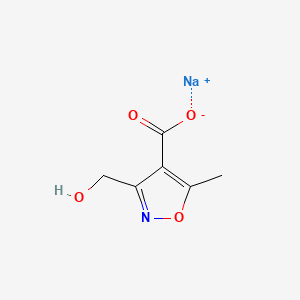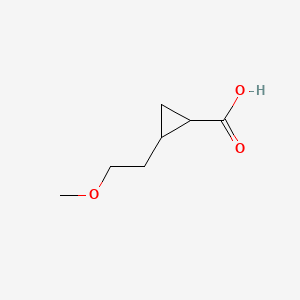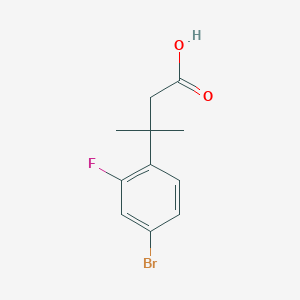![molecular formula C32H38N4O6 B15312322 rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)
rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a cyclohexyl group, and protective groups like tert-butoxycarbonyl and fluorenylmethoxycarbonyl, which are commonly used in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
- Formation of the pyrazole ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Introduction of the cyclohexyl group : The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
- Protection of amino groups : The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups are introduced to protect the amino groups during the synthesis. This is typically done using reagents like di-tert-butyl dicarbonate and fluorenylmethoxycarbonyl chloride.
- Coupling reactions : The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the pyrazole ring and the cyclohexyl group.
- Reduction : Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
- Substitution : Nucleophilic substitution reactions can take place at the protected amino groups.
- Oxidation : Reagents like potassium permanganate or chromium trioxide can be used.
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
- Substitution : Nucleophiles such as amines or thiols can be used under basic conditions.
- Oxidation : Oxidized derivatives of the pyrazole ring and cyclohexyl group.
- Reduction : Alcohol derivatives of the carbonyl groups.
- Substitution : Substituted amino derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology: In biological research, it can be used to study the interactions of peptides with various biological targets, such as enzymes and receptors.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (tert-butoxycarbonyl and fluorenylmethoxycarbonyl) play a crucial role in ensuring the stability and selectivity of the compound during these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-Boc-protected amino acids : These compounds also feature the tert-butoxycarbonyl protective group.
- Fmoc-protected amino acids : These compounds contain the fluorenylmethoxycarbonyl protective group.
- Pyrazole derivatives : Compounds with a pyrazole ring structure.
Uniqueness: The uniqueness of rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid lies in its combination of protective groups and the presence of both a pyrazole ring and a cyclohexyl group, making it a versatile building block for various applications in research and industry.
Propriétés
Formule moléculaire |
C32H38N4O6 |
|---|---|
Poids moléculaire |
574.7 g/mol |
Nom IUPAC |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C32H38N4O6/c1-32(2,3)42-30(39)33-26-15-9-10-16-28(26)36(18-20-17-27(29(37)38)34-35(20)4)31(40)41-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h5-8,11-14,17,25-26,28H,9-10,15-16,18-19H2,1-4H3,(H,33,39)(H,37,38)/t26-,28-/m1/s1 |
Clé InChI |
SXDQTNHECUQIPL-IXCJQBJRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N(CC2=CC(=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC1N(CC2=CC(=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)


![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)
![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
![2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)



![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)

